
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a 2-oxooxolan-3-yl group attached to the amide nitrogen. The fluorine atoms significantly alter the electronic properties of the benzene ring, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-oxooxolan-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The carbonyl group in the oxolan ring can be reduced to form the corresponding alcohol.
Oxidation: The amide group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted benzamides.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. The oxolan ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Similar structure but lacks the oxolan ring.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of an amide group.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-oxooxolan-3-yl)benzamide is unique due to the presence of both the highly fluorinated benzene ring and the oxolan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88192-88-5 |
|---|---|
Molekularformel |
C11H6F5NO3 |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
2,3,4,5,6-pentafluoro-N-(2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C11H6F5NO3/c12-5-4(6(13)8(15)9(16)7(5)14)10(18)17-3-1-2-20-11(3)19/h3H,1-2H2,(H,17,18) |
InChI-Schlüssel |
ZHWMJPGLOWBPDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
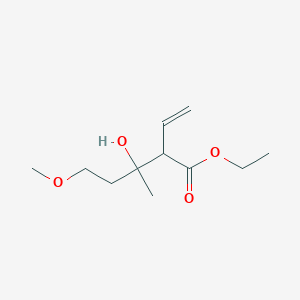
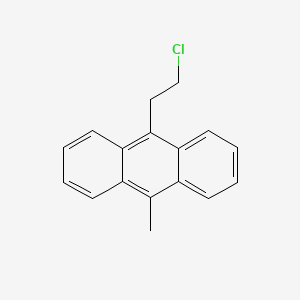
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
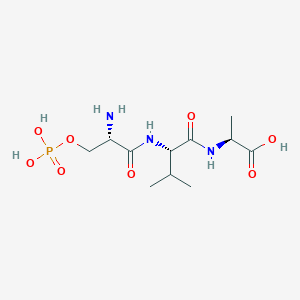
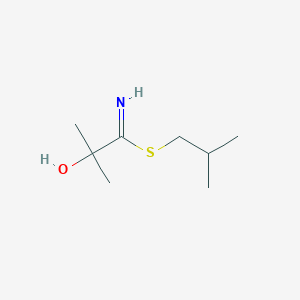
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
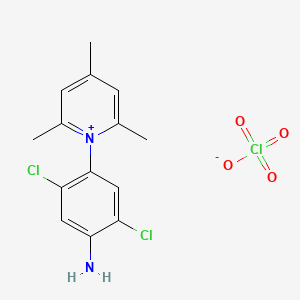
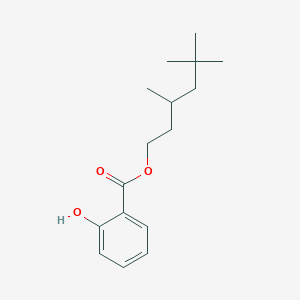
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
